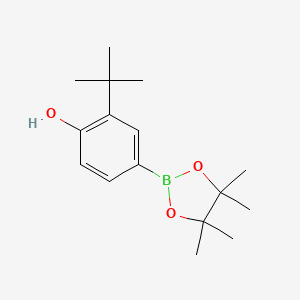

2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

CAS No.:

Cat. No.: VC15782991

Molecular Formula: C16H25BO3

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25BO3 |

|---|---|

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 2-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Standard InChI | InChI=1S/C16H25BO3/c1-14(2,3)12-10-11(8-9-13(12)18)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 |

| Standard InChI Key | XSUMAENGLSIWFW-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenolic ring substituted at the 2-position with a tert-butyl group (-C(CH₃)₃) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The tert-butyl group introduces steric bulk, influencing reactivity and solubility, while the boronate ester enables participation in transition-metal-catalyzed reactions .

Molecular Formula and Weight

-

Molecular Formula: C₁₆H₂₃BO₃

-

Molecular Weight: 290.16 g/mol

-

IUPAC Name: 2-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .

Spectroscopic Signatures

-

¹H NMR: Key signals include a singlet for the tert-butyl protons (δ 1.30–1.40), aromatic protons (δ 6.80–7.20), and a broad peak for the phenolic -OH (δ 5.00–5.50) .

-

¹³C NMR: Peaks at δ 170–175 ppm correspond to the boronate ester’s B-O bonds, while δ 80–85 ppm reflects the pinacol carbons .

Synthesis and Optimization

Miyaura Borylation Protocol

The most common synthetic route involves Miyaura borylation, where a bromophenol precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron:

Reaction Scheme:

2-tert-butyl-4-bromophenol + bis(pinacolato)diboron → 2-tert-butyl-4-(pinacolatoboryl)phenol

Conditions:

-

Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-dioxane or THF

Yield: 60–75% after column chromatography (hexane/ethyl acetate) .

Critical Parameters

-

Moisture Control: Anhydrous solvents and inert atmospheres (N₂/Ar) prevent boronate hydrolysis.

-

Substrate Purity: 2-tert-butyl-4-bromophenol must be free from ortho-substituents to avoid steric hindrance .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 112–116°C (lit., analogous compounds) |

| Solubility | THF, DCM, ethyl acetate; insoluble in water |

| Stability | Stable under inert conditions; hydrolyzes in acidic aqueous media |

Comparative Analysis with Analogues

| Compound | Reactivity in Suzuki Coupling | Solubility Profile |

|---|---|---|

| 2-Tert-butyl-4-boronophenol | Moderate (steric hindrance) | High in non-polar solvents |

| 4-(Pinacolatoboryl)phenol (no tert-butyl) | High | Moderate in polar solvents |

The tert-butyl group reduces reactivity in cross-couplings but enhances solubility in hydrophobic environments, enabling applications in lipid-rich systems .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate ester undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation:

General Reaction:

2-Tert-butyl-4-(pinacolatoboryl)phenol + Aryl halide → Biaryl derivative

Optimized Conditions:

Functionalization of the Phenol Group

The phenolic -OH can be alkylated or acylated to generate ethers or esters, expanding derivatization possibilities:

Etherification Example:

Reaction with methyl iodide (K₂CO₃, DMF) yields 2-tert-butyl-4-(pinacolatoboryl)phenyl methyl ether, a protected derivative for further reactions .

Industrial and Pharmaceutical Relevance

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing kinase inhibitors and protease antagonists. For example, it has been utilized in the modular assembly of boronic acid-based therapeutics targeting cancer .

Materials Science Applications

In polymer chemistry, it serves as a cross-linking agent for boron-containing resins, enhancing thermal stability in high-performance materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume